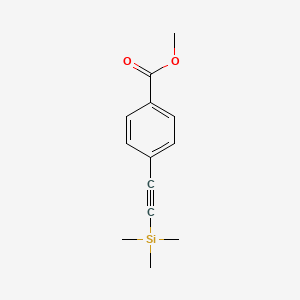

Methyl 4-((trimethylsilyl)ethynyl)benzoate

Description

BenchChem offers high-quality Methyl 4-((trimethylsilyl)ethynyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((trimethylsilyl)ethynyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKQKBOYVRHLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348699 | |

| Record name | methyl 4-trimethylsilylethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-41-3 | |

| Record name | methyl 4-trimethylsilylethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-((trimethylsilyl)ethynyl)benzoate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 4-((trimethylsilyl)ethynyl)benzoate, a versatile bifunctional molecule that has garnered significant interest in advanced organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis, and key applications, with a focus on providing actionable insights and robust protocols.

Molecular Structure and Physicochemical Properties

Methyl 4-((trimethylsilyl)ethynyl)benzoate, with the chemical formula C₁₃H₁₆O₂Si, is a para-substituted benzene derivative. The molecule's architecture is defined by three key functional groups: a methyl ester, an ethynyl (alkyne) linker, and a bulky trimethylsilyl (TMS) group. This unique combination of a reactive alkyne (protected by the TMS group), an aromatic core, and an ester handle makes it a highly valuable building block in synthetic chemistry.

The trimethylsilyl group serves as a sterically bulky and chemically labile protecting group for the terminal alkyne. This protection is crucial for preventing unwanted side reactions of the acidic acetylenic proton in various synthetic transformations, such as cross-coupling reactions. The TMS group can be selectively removed under mild conditions to liberate the terminal alkyne for further functionalization.

Physicochemical and Crystallographic Data

A summary of the key physicochemical and crystallographic properties of Methyl 4-((trimethylsilyl)ethynyl)benzoate is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₂Si |

| Molecular Weight | 232.35 g/mol |

| Appearance | Colorless or light yellow liquid/solid |

| Melting Point | Approximately -20 °C (as a liquid) |

| Boiling Point | Approximately 230 °C |

| Density | Approximately 0.97 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane.[1] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1983(11) Å, b = 7.1194(12) Å, c = 29.530(5) Å |

| CAS Number | 75867-41-3 |

The crystal structure reveals that the molecules are linked by weak C-H···O hydrogen bonds, forming chains that pack in a herringbone fashion.[2] The bulky trimethylsilyl groups play a significant role in the crystal packing, facilitating the close arrangement of molecular layers.[2]

Figure 1: 2D representation of the molecular structure of Methyl 4-((trimethylsilyl)ethynyl)benzoate highlighting its key functional groups.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of Methyl 4-((trimethylsilyl)ethynyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule.

-

δ = 7.95-7.99 ppm (m, 2H, Ar-H ortho to ester)

-

δ = 7.49-7.53 ppm (m, 2H, Ar-H meta to ester)

-

δ = 3.89 ppm (s, 3H, -OCH₃)

-

δ = 0.22 ppm (s, 9H, -Si(CH₃)₃)[3]

-

-

¹³C NMR (75.5 MHz, CDCl₃): The carbon NMR spectrum provides further confirmation of the molecular structure.

-

δ = 166.76 ppm (C=O)

-

δ = 132.03 ppm (Ar-C)

-

δ = 129.90 ppm (Ar-C)

-

δ = 129.53 ppm (Ar-C)

-

δ = 127.95 ppm (Ar-C)

-

δ = 104.16 ppm (-C≡C-Si)

-

δ = 97.74 ppm (Ar-C≡C-)

-

δ = 52.06 ppm (-OCH₃)

-

δ = -0.44 ppm (-Si(CH₃)₃)[3]

-

Infrared (IR) Spectroscopy

-

~2150-2160 cm⁻¹: C≡C stretching vibration of the silylated alkyne.

-

~1720-1730 cm⁻¹: C=O stretching vibration of the methyl ester.

-

~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic Si-C stretching and rocking vibrations of the trimethylsilyl group.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the fragmentation of trimethylsilyl derivatives is well-documented. The mass spectrum of Methyl 4-((trimethylsilyl)ethynyl)benzoate is expected to show a molecular ion peak (M⁺) at m/z 232. A prominent fragment ion is anticipated at m/z 73, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺.[5] Loss of a methyl radical from the molecular ion would result in a fragment at m/z 217.

Synthesis and Reaction Mechanisms

The most prevalent and efficient method for synthesizing Methyl 4-((trimethylsilyl)ethynyl)benzoate is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Sonogashira Cross-Coupling Reaction

The synthesis involves the coupling of methyl 4-iodobenzoate with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Reaction Scheme: Methyl 4-iodobenzoate + Trimethylsilylacetylene → Methyl 4-((trimethylsilyl)ethynyl)benzoate

Figure 2: Workflow for the synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate via Sonogashira coupling.

Detailed Experimental Protocol:

-

Materials:

-

Methyl 4-iodobenzoate

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine), freshly distilled

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-iodobenzoate, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the amine base.

-

Add trimethylsilylacetylene dropwise to the stirred solution.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is filtered to remove the catalyst and any insoluble salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

-

Recrystallization from a suitable solvent, such as hexane, can be performed to obtain highly pure crystals.[3]

-

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.

-

Copper(I) Co-catalyst: The copper(I) salt facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Amine Base: The amine serves to neutralize the hydrogen halide (HI) generated during the reaction, preventing the deactivation of the catalyst and driving the reaction to completion. It also aids in the formation of the copper acetylide.

-

Anhydrous Conditions: Water can interfere with the catalytic cycle and should be excluded to ensure high yields.

Deprotection of the Trimethylsilyl Group

A key subsequent reaction is the removal of the TMS protecting group to yield methyl 4-ethynylbenzoate, a versatile building block for further synthetic transformations.

Reaction Scheme: Methyl 4-((trimethylsilyl)ethynyl)benzoate → Methyl 4-ethynylbenzoate

Detailed Experimental Protocol:

-

Materials:

-

Methyl 4-((trimethylsilyl)ethynyl)benzoate

-

Deprotecting agent (e.g., potassium carbonate, tetra-n-butylammonium fluoride (TBAF))

-

Solvent (e.g., methanol, THF)

-

-

Procedure (using Potassium Carbonate):

-

Dissolve Methyl 4-((trimethylsilyl)ethynyl)benzoate in a suitable solvent such as methanol.

-

Add a catalytic or stoichiometric amount of potassium carbonate.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-ethynylbenzoate.

-

Applications in Research and Development

Methyl 4-((trimethylsilyl)ethynyl)benzoate and its deprotected derivative, methyl 4-ethynylbenzoate, are valuable intermediates in several areas of chemical science.

Precursor to Metal-Organic Frameworks (MOFs)

The primary and well-documented application of this compound is as a precursor for the synthesis of ethynylarene-based ligands.[2] After deprotection, the resulting methyl 4-ethynylbenzoate can be hydrolyzed to 4-ethynylbenzoic acid. This rigid, linear bifunctional linker is then used to construct metal-organic frameworks (MOFs).[2] These crystalline porous materials have shown great promise in applications such as gas storage and separation, and catalysis.[2]

Building Block in Medicinal Chemistry and Drug Discovery

The deprotected form, methyl 4-ethynylbenzoate, is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6] The ethynyl group provides a versatile handle for introducing the benzoate moiety into more complex molecular architectures through reactions like Sonogashira couplings, "click" chemistry (copper-catalyzed azide-alkyne cycloadditions), and other C-C bond-forming reactions. While specific drug candidates directly synthesized from this starting material are not extensively detailed in the readily available literature, the broader class of benzoate derivatives is known to possess a wide range of biological activities, including anticancer properties. The strategic incorporation of the ethynylbenzoate unit can be a key step in the synthesis of novel therapeutic agents.

Intermediate in Materials Science

The rigid rod-like structure of the ethynylbenzoate core makes it an attractive building block for the synthesis of advanced materials. Derivatives of Methyl 4-((trimethylsilyl)ethynyl)benzoate have been investigated for their liquid crystalline properties.[3] The extended π-conjugation that can be achieved by polymerizing or incorporating these units into larger structures is of interest for the development of organic electronic materials.

Safety Information

Methyl 4-((trimethylsilyl)ethynyl)benzoate should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from oxidizing agents. The recommended storage temperature is 2-8°C.[1]

Conclusion

Methyl 4-((trimethylsilyl)ethynyl)benzoate is a strategically designed molecule that offers a valuable combination of functionalities for advanced organic synthesis. Its utility as a protected terminal alkyne allows for its clean and efficient incorporation into a variety of molecular scaffolds via robust and reliable methods like the Sonogashira coupling. Its primary role as a precursor to linkers for metal-organic frameworks is well-established, and its deprotected form holds significant potential as a building block in the development of novel pharmaceuticals and advanced materials. The detailed structural, spectroscopic, and synthetic information provided in this guide serves as a comprehensive resource for researchers looking to leverage the unique properties of this versatile compound in their work.

References

-

Potts, L. C., et al. (2008). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o966. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-ethynylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). methyl 4-(2-(trimethylsilyl)ethynyl)benzoate. Retrieved from [Link]

- Fasina, T. M., et al. (2005). Synthesis and Characterization of Some Novel Terminal Trimethylsilylacetylene Benzoate Derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-ethynylbenzoate: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl 4-methylbenzoate. Retrieved from [Link]

- Harvey, D. J., & Vouros, P. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 369-475.

-

Srinivasa, H. T., et al. (2014). Liquid/Single Crystal Structure Analysis: Synthesis and Characterization of a Trimethylsilyl Derived Rod Shaped Mesogen. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate

Introduction: The Strategic Importance of Aryl Alkynoates in Modern Chemistry

Aryl alkynoates, such as Methyl 4-((trimethylsilyl)ethynyl)benzoate, are pivotal building blocks in the landscape of organic synthesis. Their unique conjugated system, comprising an aromatic ring and a carbon-carbon triple bond, serves as a versatile scaffold for the construction of complex molecular architectures. These motifs are integral to the development of novel pharmaceuticals, advanced organic materials, and functional polymers.[1] The Sonogashira cross-coupling reaction stands as a premier method for the formation of C(sp²)–C(sp) bonds, offering a direct and efficient route to these valuable compounds under relatively mild conditions.[2][3] This guide provides a comprehensive technical overview of the synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate from 4-iodomethylbenzoate and trimethylsilylacetylene, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and address common challenges to empower you with the practical knowledge to successfully implement this synthesis.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. While the precise mechanism is a subject of ongoing research, the generally accepted pathway provides a robust framework for understanding and optimizing the reaction.[3][4]

The reaction is typically catalyzed by a palladium complex in synergy with a copper(I) co-catalyst.[2] The palladium catalyst, often in a Pd(0) oxidation state, initiates its cycle through an oxidative addition with the aryl halide (4-iodomethylbenzoate). Concurrently, the copper(I) co-catalyst activates the terminal alkyne (trimethylsilylacetylene) to form a copper acetylide intermediate. A crucial transmetalation step follows, where the acetylide group is transferred from copper to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product, Methyl 4-((trimethylsilyl)ethynyl)benzoate, and regenerate the active Pd(0) catalyst.[5]

The amine base plays a dual role in this process. It serves to neutralize the hydrogen iodide formed as a byproduct and facilitates the deprotonation of the terminal alkyne, promoting the formation of the copper acetylide.[2]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed procedure for the synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate. Adherence to anhydrous and anaerobic conditions is crucial for optimal results and to minimize side reactions, such as the homocoupling of the alkyne.[6]

Reagent and Solvent Data

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Form |

| Methyl 4-iodobenzoate | 619-44-3 | 262.04 | Solid |

| Trimethylsilylacetylene | 1066-54-2 | 98.22 | Liquid |

| Methyl 4-((trimethylsilyl)ethynyl)benzoate | 75867-41-3 | 232.35 | Solid |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | Solid |

| Copper(I) iodide | 7681-65-4 | 190.45 | Solid |

| Triethylamine | 121-44-8 | 101.19 | Liquid |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Liquid |

Reaction Setup and Procedure

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

Topic: Key Starting Materials for Synthesizing Methyl 4-((trimethylsilyl)ethynyl)benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 4-((trimethylsilyl)ethynyl)benzoate

Methyl 4-((trimethylsilyl)ethynyl)benzoate is a pivotal precursor in advanced chemical synthesis. Its rigid, linear structure and versatile functional groups make it an indispensable building block for a range of high-value materials. This includes the synthesis of ethynylarene-based ligands used in the construction of novel Metal-Organic Frameworks (MOFs), which have significant applications in gas storage, separation, and catalysis.[1] The synthesis of this compound is a masterclass in modern cross-coupling chemistry, primarily achieved through the Sonogashira reaction. This guide provides an in-depth analysis of the key starting materials, the causality behind their selection, and a field-proven protocol for its successful synthesis.

The Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The formation of the C(sp²)–C(sp) bond in Methyl 4-((trimethylsilyl)ethynyl)benzoate is most efficiently accomplished via the Sonogashira cross-coupling reaction. This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[2][3][4] It is renowned for its reliability and mild reaction conditions, which are made possible by a unique dual-catalytic system involving palladium and copper.[4][5] Understanding the role of each starting material is fundamental to mastering this synthesis.

Dissecting the Core Reactants

The success of the Sonogashira coupling hinges on the judicious selection of two primary reactants: an aryl halide and a terminal alkyne.

The Aryl Electrophile: Methyl 4-iodobenzoate

This component provides the aromatic backbone of the target molecule. The choice of Methyl 4-iodobenzoate is a strategic one, rooted in the principles of cross-coupling reactivity.

Causality of Selection: The reactivity of the aryl halide (Ar-X) in the oxidative addition step of the palladium catalytic cycle follows the trend: I > Br > Cl. Aryl iodides are the most reactive substrates, allowing the reaction to proceed under milder conditions with lower catalyst loadings, thus minimizing side reactions and improving yields. The methyl ester group is a common and relatively stable functional group that can be further modified if required.

Procurement & In-House Synthesis: Methyl 4-iodobenzoate is a commercially available reagent.[6] However, for research and development purposes, it can be readily synthesized in the laboratory via a standard Fischer esterification of 4-iodobenzoic acid with methanol, typically using a catalytic amount of strong acid like sulfuric acid.[7][8]

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₂ | [7] |

| Molar Mass | 262.046 g·mol⁻¹ | [7] |

| Appearance | White to light yellow crystalline solid | [8] |

| Melting Point | 112-116 °C | [8][9] |

| CAS Number | 619-44-3 | [9] |

Experimental Protocol: Synthesis of Methyl 4-iodobenzoate via Fischer Esterification [8]

-

Dissolution: Dissolve 4-iodobenzoic acid (1.0 eq) in excess methanol in a round-bottom flask.

-

Catalysis: Add a catalytic amount (a few drops) of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux and maintain for several hours (e.g., overnight) until TLC analysis indicates the consumption of the starting carboxylic acid.

-

Neutralization & Work-up: Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., triethylamine or a saturated sodium bicarbonate solution).

-

Extraction: Remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with water.

-

Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under vacuum to yield the crude product, which can be purified by recrystallization if necessary.

The Alkyne Nucleophile: (Trimethylsilyl)acetylene (TMSA)

TMSA serves as the source of the ethynyl group. The use of TMSA instead of acetylene gas is a critical process consideration for both safety and chemical selectivity.

Causality of Selection: The trimethylsilyl (TMS) group serves as a sterically bulky protecting group for one of the acetylenic protons. This has two major benefits:

-

Prevents Homocoupling: It blocks the undesired oxidative self-coupling of the alkyne (Glaser coupling), which is a common side reaction, especially in the presence of copper catalysts.[4]

-

Safe & Convenient Handling: TMSA is a liquid with a boiling point of 53 °C, making it significantly easier and safer to handle than gaseous acetylene.[10]

The TMS group can be easily removed post-synthesis if the terminal alkyne is desired, typically using a fluoride source like TBAF or a base.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Si | [10] |

| Molar Mass | 98.220 g·mol⁻¹ | [10] |

| Appearance | Colorless liquid | [10] |

| Boiling Point | 53 °C | [10] |

| Density | 0.709 g/mL | [10] |

| CAS Number | 1066-54-2 | [10] |

The Catalytic System: The Heart of the Sonogashira Reaction

The efficiency of the Sonogashira reaction is due to the synergistic action of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): This is the primary catalyst. The palladium center cycles between Pd(0) and Pd(II) oxidation states, orchestrating the key steps of oxidative addition with the aryl iodide and reductive elimination to form the final product.[3]

-

Copper(I) Co-catalyst (e.g., CuI): The copper salt is a crucial accelerator. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[4] This species is more nucleophilic than the original alkyne and readily undergoes transmetalation with the palladium complex, significantly increasing the reaction rate and allowing for mild reaction conditions (often room temperature).[4][5]

-

Amine Base (e.g., Triethylamine, Diisopropylethylamine): The base serves two purposes. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it acts as a scavenger for the hydrogen iodide (HI) generated during the reaction, preventing the formation of undesirable byproducts.

Mechanistic Workflow: The Dual Catalytic Cycle

The interplay between the starting materials and the catalytic system is best understood by visualizing the dual catalytic cycle.

Caption: The dual catalytic cycle of the Sonogashira reaction.

Field-Proven Experimental Protocol

This protocol is a representative procedure for the synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Methyl 4-iodobenzoate (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) or Bis(triphenylphosphine)palladium(II) chloride (1-5 mol%), and Copper(I) iodide (2-10 mol%).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an amine base like triethylamine and a co-solvent such as THF or toluene.

-

Alkyne Addition: Add (Trimethylsilyl)acetylene (1.1-1.5 eq) dropwise to the stirred mixture.

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by TLC or GC-MS. The reaction is often complete within a few hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent (e.g., ethyl acetate).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified, typically by column chromatography on silica gel, to afford the pure Methyl 4-((trimethylsilyl)ethynyl)benzoate.[1]

Summary of Key Components and Their Rationale

| Component | Example(s) | Primary Role in Synthesis | Scientific Rationale for Choice |

| Aryl Halide | Methyl 4-iodobenzoate | Provides the aromatic scaffold. | Iodide is the most reactive halide, enabling mild reaction conditions and high efficiency. |

| Terminal Alkyne | (Trimethylsilyl)acetylene | Provides the ethynyl moiety. | TMS group prevents homocoupling and allows for safe, convenient handling of the acetylene equivalent. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation. | Facilitates the key steps of oxidative addition and reductive elimination. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Accelerates the reaction. | Forms a highly reactive copper acetylide intermediate, enabling the reaction to proceed at room temperature. |

| Base/Solvent | Triethylamine (Et₃N) | Deprotonates the alkyne; acid scavenger. | Activates the alkyne for reaction with copper and neutralizes the HI byproduct. |

Conclusion

The synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate is a testament to the power and precision of the Sonogashira cross-coupling reaction. A thorough understanding of the key starting materials—specifically the strategic selection of Methyl 4-iodobenzoate for its reactivity and (Trimethylsilyl)acetylene for its protective function—is paramount for success. By appreciating the synergistic roles of the palladium catalyst, copper co-catalyst, and amine base, researchers can reliably and efficiently access this critical building block for pioneering advancements in materials science and drug development.

References

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. [Link]

-

National Institutes of Health. (n.d.). Methyl 4-(trimethylsilylethynyl)benzoate. National Center for Biotechnology Information. [Link]

-

Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. [Link]

-

ChemBK. (2024). methyl 4-(2-(trimethylsilyl)ethynyl)benzoate. [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

ResearchGate. (2014). 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. [Link]

-

RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. [Link]

-

Grokipedia. (n.d.). Methyl 4-iodobenzoate. [Link]

-

AWS. (n.d.). (E)-methyl 4-(2-(trimethylsilyl)vinyl)benzoate. [Link]

-

Organic Syntheses. (n.d.). Trimethylsilylacetylene. [Link]

- Google Patents. (n.d.). CN101921286A - Synthetic process for trimethylsilyl acetylene.

-

ACS Publications. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]

- Google Patents. (n.d.). CN112159424A - Synthesis process of trimethylsilylacetylene.

-

ResearchGate. (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art. [Link]

-

Wikipedia. (n.d.). Trimethylsilylacetylene. [Link]

Sources

- 1. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Methyl 4-iodobenzoate | 619-44-3 [chemicalbook.com]

- 10. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

Methyl 4-((trimethylsilyl)ethynyl)benzoate: A Strategic Precursor for the Synthesis of Ethynylarene Ligands - A Technical Guide

Executive Summary: Ethynylarene scaffolds are of paramount importance in modern drug discovery, medicinal chemistry, and materials science, offering structural rigidity and unique electronic properties. The synthesis of complex, asymmetric ethynylarene ligands, however, necessitates a strategic approach to control reactivity. This guide details the critical role of Methyl 4-((trimethylsilyl)ethynyl)benzoate as a versatile, functionalized precursor. We will explore its synthesis via Sonogashira coupling, the crucial deprotection step to unmask the reactive alkyne, and its subsequent use in constructing advanced ethynylarene ligands. This document serves as a technical resource for researchers, providing not only detailed protocols but also the underlying chemical principles that govern these transformations.

The Strategic Imperative for a Protected Ethynylarene Building Block

The Value of the Ethynylarene Motif

The carbon-carbon triple bond, or alkyne, is a powerful functional group in molecular design. Its linear geometry provides a rigid, well-defined scaffold, allowing chemists to project pharmacophoric elements into specific vectors to optimize binding with biological targets.[1] This rigidity is also highly sought after in materials science for the construction of conjugated polymers and Metal-Organic Frameworks (MOFs).[2] Furthermore, the alkyne can serve as a bioisostere for a range of functionalities and can enhance metabolic stability, making it a valuable component in modern drug candidates.[1]

The Necessity of the Trimethylsilyl (TMS) Protecting Group

A significant challenge in synthesizing complex molecules containing alkynes is the acidity of the terminal alkyne's C-H bond (pKa ≈ 25).[1] This acidic proton can interfere with a wide array of common synthetic reactions, particularly those involving organometallic reagents or basic conditions. The trimethylsilyl (TMS) group serves as an ideal protecting group for terminal alkynes.[3] It is chemically robust under many reaction conditions yet can be cleaved selectively and under mild conditions, making it an essential tool for multi-step syntheses.[3][4][5]

Methyl 4-((trimethylsilyl)ethynyl)benzoate: A Bifunctional Precursor

Methyl 4-((trimethylsilyl)ethynyl)benzoate emerges as a superior building block by combining the TMS-protected alkyne with an ester functionality on an aromatic ring. This bifunctionality provides two key strategic advantages:

-

The TMS group allows the molecule to be carried through various synthetic steps without interference from the alkyne.

-

The methyl benzoate group provides a site for further chemical modification (e.g., hydrolysis to a carboxylic acid for amide coupling) or acts as a key structural and electronic component of the final ligand.

Synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate

The synthesis of the title compound is efficiently achieved via a Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[6]

The Sonogashira Reaction: Mechanism and Rationale

The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6][7] The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the product. The copper cycle facilitates the formation of this reactive copper acetylide from the terminal alkyne.[6]

The choice of catalysts is critical. Palladium-phosphine complexes, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, are commonly used for their stability and catalytic efficiency.[6][8] The copper(I) salt, typically copper(I) iodide (CuI), increases the reaction rate significantly.[6]

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate from methyl 4-iodobenzoate and trimethylsilylacetylene.[2]

-

Vessel Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-iodobenzoate (1.0 eq), copper(I) iodide (0.02 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.04 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq) via syringe. Stir the mixture at room temperature for 10 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to 60°C and monitor by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a solid.

Characterization Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₂Si | [2][9] |

| Molecular Weight | 232.35 g/mol | [2] |

| Appearance | Colorless or light yellow liquid/solid | [10] |

| Solubility | Soluble in common organic solvents | [10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ = 0.22 (9H, s), 3.89 (3H, s), 7.4-8.0 (4H, m) | [2] |

Unmasking the Reactive Core: Deprotection to Methyl 4-ethynylbenzoate

The removal of the TMS group is the gateway to utilizing the precursor in subsequent ligand synthesis. This desilylation can be achieved under various conditions, with the choice often depending on the functional group tolerance of the substrate.

The Chemistry of Desilylation

Two primary strategies are employed for cleaving the Si-C(sp) bond:

-

Fluoride-Mediated Cleavage: This is the most common method. The high affinity of the fluoride ion for silicon forms a strong Si-F bond, driving the cleavage of the weaker Si-C bond. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this transformation.[5]

-

Base-Mediated Cleavage: TMS-protected alkynes are sensitive to basic conditions, especially in protic solvents like methanol.[11] A mild base like potassium carbonate (K₂CO₃) in methanol is often sufficient to effect deprotection.[5][11] This method is advantageous due to its low cost and simple workup. However, care must be taken if other base-labile groups are present in the molecule.[12]

Protocol: Base-Catalyzed Deprotection

This protocol is often preferred for its simplicity and cost-effectiveness.

-

Dissolution: Dissolve Methyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol in a round-bottom flask.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

-

Reaction: Stir the suspension at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Workup: Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting Methyl 4-ethynylbenzoate is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.

Application in Ligand Synthesis: A Sequential Coupling Strategy

With the deprotected terminal alkyne, Methyl 4-ethynylbenzoate, in hand, the synthesis of a more complex, unsymmetrical ethynylarene ligand can be undertaken. This is typically achieved through a second Sonogashira coupling reaction.

Illustrative Workflow: Synthesis of an Asymmetric Ligand

This workflow demonstrates the power of the precursor in a modular synthesis. By coupling the deprotected intermediate with a different aryl halide (e.g., 4-bromobiphenyl), a highly conjugated, asymmetric ligand is formed. This modularity is a key advantage, allowing for the rapid generation of a library of ligands by simply varying the second coupling partner.

Sources

- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 2. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. chembk.com [chembk.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Application of Silyl Ketene Acetals Derived from Phenylacetic Acid

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of a significant class of organosilicon compounds: silyl ketene acetals derived from phenylacetic acid. While the molecular formula C13H16O2Si can correspond to a multitude of structural isomers, this whitepaper will focus on a representative and synthetically versatile example within this family. We will delve into the core principles of their synthesis, explore their chemical properties, and highlight their critical applications in modern organic synthesis, particularly in the context of pharmaceutical research and development.

Introduction to Silyl Ketene Acetals

Silyl ketene acetals are a class of organic compounds that are enol ethers of silyl esters. They are characterized by a silicon atom bonded to the oxygen of an enolate. These compounds are highly valuable synthetic intermediates, primarily serving as potent nucleophiles in a variety of carbon-carbon bond-forming reactions. Their utility in organic synthesis is underscored by their ability to react with a wide range of electrophiles with high levels of regio- and stereocontrol.

The specific focus of this guide is on silyl ketene acetals derived from phenylacetic acid and its esters. These structures are of particular interest due to the presence of the phenyl group, which allows for the introduction of an aromatic moiety into the target molecule, a common feature in many pharmaceutical agents.

Synthesis of Silyl Ketene Acetals from Phenylacetic Acid Esters

The synthesis of silyl ketene acetals from esters of phenylacetic acid is typically achieved through the reaction of the ester with a strong, non-nucleophilic base, followed by trapping of the resulting enolate with a silyl halide.

General Reaction Scheme

The overall transformation can be depicted as follows:

A Comprehensive Technical Guide to Methyl 4-((trimethylsilyl)ethynyl)benzoate: Commercial Availability, Purity Assessment, and Purification Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of a Versatile Building Block

Methyl 4-((trimethylsilyl)ethynyl)benzoate is a key bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure incorporates a methyl benzoate moiety, which can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, and a trimethylsilyl-protected terminal alkyne. This TMS-protected alkyne is stable under many reaction conditions, yet can be selectively deprotected to reveal a reactive terminal alkyne. This "masked" reactivity makes it an invaluable building block for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs), functional polymers, and molecular probes. Its utility is particularly pronounced in Sonogashira cross-coupling reactions, where the alkyne can be coupled with a variety of aryl and vinyl halides.[1]

This technical guide provides a comprehensive overview of the commercial availability of Methyl 4-((trimethylsilyl)ethynyl)benzoate, detailed protocols for its purification, and robust analytical methods for the rigorous assessment of its purity.

Commercial Availability and Typical Purity

Methyl 4-((trimethylsilyl)ethynyl)benzoate is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade quantities, ranging from milligrams to several grams.

| Supplier | Available Quantities | Stated Purity |

| Fluorochem | 100 mg, 250 mg, 1 g | 95% |

| Sigma-Aldrich | 100 mg, 250 mg | Not specified |

It is crucial for researchers to note that the stated purity from commercial suppliers, often in the range of 95%, may not be sufficient for sensitive applications, such as in the synthesis of APIs or for quantitative structure-activity relationship (QSAR) studies. The presence of even small amounts of impurities can significantly impact the outcome of subsequent reactions or biological assays. Therefore, in-house purification and rigorous purity analysis are often necessary.

Synthesis and Potential Impurities

The most common laboratory-scale synthesis of Methyl 4-((trimethylsilyl)ethynyl)benzoate is the Sonogashira cross-coupling reaction between methyl 4-iodobenzoate and trimethylsilylacetylene.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

A primary side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, which in this case would be the homocoupling of trimethylsilylacetylene to form 1,4-bis(trimethylsilyl)buta-1,3-diyne. Although the use of a large excess of the alkyne can minimize this, it remains a potential impurity. Other possible impurities include unreacted starting materials (methyl 4-iodobenzoate and trimethylsilylacetylene) and byproducts from the decomposition of the catalyst or solvents.

Purification Protocols

For applications requiring high purity, the commercially available material or the crude product from synthesis should be purified. The two most effective methods are recrystallization and column chromatography.

Recrystallization from Hexane

Recrystallization is an effective method for removing small amounts of impurities, particularly if the desired compound is a crystalline solid. For Methyl 4-((trimethylsilyl)ethynyl)benzoate, recrystallization from hexane has been reported to yield high-purity crystals suitable for X-ray crystallography.[1]

Step-by-Step Protocol:

-

Dissolution: In a fume hood, place the crude Methyl 4-((trimethylsilyl)ethynyl)benzoate in an Erlenmeyer flask. Add a minimal amount of hot hexane (preheated to its boiling point, ~68 °C) while stirring until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Column Chromatography

For larger scale purification or when dealing with a mixture of impurities with varying polarities, column chromatography is the method of choice. A non-polar eluent system is suitable for this relatively non-polar compound.

Step-by-Step Protocol:

-

Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

-

Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the top of the silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. The progress of the separation can be monitored by thin-layer chromatography (TLC) of the collected fractions.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 4-((trimethylsilyl)ethynyl)benzoate.

Purity Assessment: A Multi-Technique Approach

A combination of analytical techniques should be employed to confirm the identity and accurately determine the purity of Methyl 4-((trimethylsilyl)ethynyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For Methyl 4-((trimethylsilyl)ethynyl)benzoate, the expected signals are:

-

A singlet at ~0.22 ppm corresponding to the nine protons of the trimethylsilyl group.[1]

-

A singlet at ~3.89 ppm for the three protons of the methyl ester.[1]

-

Two doublets (or multiplets) in the aromatic region (~7.5 and ~7.9 ppm), each integrating to two protons, corresponding to the protons on the benzene ring.[1]

-

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule. The expected chemical shifts are:

-

~ -0.44 ppm (trimethylsilyl carbons)

-

~ 52.06 ppm (methyl ester carbon)

-

~ 97.74 and 104.16 ppm (alkynyl carbons)

-

~ 127.95, 129.53, 129.90, and 132.03 ppm (aromatic carbons)

-

~ 166.76 ppm (carbonyl carbon)[1]

-

Quantitative NMR (qNMR) can be used for a highly accurate purity determination by integrating the signals of the analyte against a certified internal standard of known purity and concentration.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an excellent method for assessing the purity of Methyl 4-((trimethylsilyl)ethynyl)benzoate and for detecting non-volatile impurities.

Suggested HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 50% to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Given the trimethylsilyl group, the compound is amenable to GC analysis.

Suggested GC-MS Method:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of the compound and any impurities.

Conclusion

Methyl 4-((trimethylsilyl)ethynyl)benzoate is a valuable and commercially available building block for a wide range of synthetic applications. While commercial grades typically offer a purity of around 95%, many research and development applications demand a higher degree of purity. The purification protocols and analytical methods detailed in this guide provide a robust framework for obtaining and rigorously validating the purity of this important compound, thereby ensuring the reliability and reproducibility of subsequent experimental work. A multi-technique approach to purity assessment is strongly recommended to provide a comprehensive impurity profile.

References

-

Fasina, T. M., et al. (2006). Methyl 4-(trimethylsilylethynyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2882–o2883. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Procopiou, P. A., et al. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 75(19), 6553–6562. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. [Link]

-

Psomiadou, E., & Tsimidou, M. (1998). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Journal of Agricultural and Food Chemistry, 46(10), 4057-4062. [Link]

Sources

Molecular weight and formula of Methyl 4-((trimethylsilyl)ethynyl)benzoate.

An In-depth Technical Guide to Methyl 4-((trimethylsilyl)ethynyl)benzoate

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 4-((trimethylsilyl)ethynyl)benzoate is a bifunctional organic compound that has emerged as a pivotal building block in synthetic chemistry, materials science, and drug development. Its structure incorporates a benzene ring functionalized with a methyl ester and a trimethylsilyl (TMS)-protected ethynyl group. This unique arrangement provides two key points of reactivity that can be addressed orthogonally. The TMS group serves as a robust protecting group for the terminal alkyne, preventing its premature reaction and allowing for its selective deprotection under specific conditions. This feature is fundamental to its utility, enabling chemists to perform modifications on other parts of the molecule before revealing the highly reactive terminal alkyne for subsequent transformations.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core properties, synthesis, characterization, and key applications of Methyl 4-((trimethylsilyl)ethynyl)benzoate, with a focus on the scientific principles that underpin its use.

Physicochemical and Structural Properties

The compound's utility is directly related to its physical and chemical characteristics. While often described as a colorless to light yellow liquid, it can also exist as a low-melting solid, a common ambiguity for compounds with melting points near ambient temperature.[1]

Key Data Summary

| Property | Value | Source(s) |

| CAS Number | 75867-41-3 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₂Si | [1][2][3] |

| Molecular Weight | 232.35 g/mol | [3] |

| IUPAC Name | methyl 4-((trimethylsilyl)ethynyl)benzoate | [2] |

| Appearance | Colorless or light yellow liquid / Solid | [1] |

| Melting Point | Approx. -20 °C | [1] |

| Boiling Point | Approx. 230 °C | [1] |

| Density | Approx. 0.97 g/cm³ | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [1] |

Molecular Structure Diagram

The structure below highlights the key functional groups: the ester, the aromatic ring, and the TMS-protected alkyne.

Caption: Molecular structure of Methyl 4-((trimethylsilyl)ethynyl)benzoate.

Synthesis and Purification: The Sonogashira Coupling

The most prevalent and efficient method for synthesizing Methyl 4-((trimethylsilyl)ethynyl)benzoate is the Sonogashira cross-coupling reaction.[3] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Causality of Experimental Choices

-

Reactants : The reaction couples an aryl halide (methyl 4-iodobenzoate) with a terminal alkyne (trimethylsilylacetylene). Methyl 4-iodobenzoate is chosen over its bromide or chloride analogues because the C-I bond is weaker, facilitating a faster rate of oxidative addition to the palladium(0) catalyst.

-

Catalyst System : A dual-catalyst system is employed. A palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary catalyst that facilitates the oxidative addition and reductive elimination steps. A copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation to the palladium center.

-

Base : A base, typically an amine like triethylamine or diisopropylamine, is essential. It serves to neutralize the hydrogen halide (HI) produced during the reaction, preventing the formation of inactive catalyst species and driving the reaction to completion. It also acts as the solvent in many cases.

Detailed Experimental Protocol

-

Setup : To a dry, oven-baked flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 4-iodobenzoate (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (1-3 mol%), and copper(I) iodide (2-5 mol%).

-

Solvent and Reagents : Add a suitable solvent, such as anhydrous triethylamine or a mixture of THF and triethylamine.

-

Alkyne Addition : Add trimethylsilylacetylene (1.1-1.5 eq) to the mixture via syringe.

-

Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues. Rinse the pad with an organic solvent like ethyl acetate.

-

Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis Workflow Diagram

Caption: Key reaction pathways starting from the title compound.

Safety and Handling

While having low toxicity under normal handling, Methyl 4-((trimethylsilyl)ethynyl)benzoate is an irritant and harmful if ingested. [1][2]Adherence to standard laboratory safety protocols is mandatory.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity | H302: Harmful if swallowed | GHS07 (Harmful/Irritant) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Harmful/Irritant) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Harmful/Irritant) |

| Respiratory Irrit. | H335: May cause respiratory irritation | GHS07 (Harmful/Irritant) |

-

Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [1]* Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures vary by supplier, ranging from 2-8°C to room temperature. [1]* Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 4-((trimethylsilyl)ethynyl)benzoate is more than just a chemical intermediate; it is a strategically designed tool for modern organic synthesis. Its value is rooted in the stability of the TMS-protected alkyne, which allows for controlled, sequential reactions. For researchers in drug discovery and materials science, mastering the synthesis and application of this compound opens doors to the efficient construction of complex molecular architectures, from bioactive triazoles via click chemistry to highly ordered crystalline materials like MOFs. Its versatility ensures its continued relevance as a staple building block in the chemist's toolbox.

References

-

methyl 4-(2-(trimethylsilyl)ethynyl)benzoate - ChemBK . (2024). ChemBK. [Link]

-

Methyl 4-(trimethylsilylethynyl)benzoate - PMC . (n.d.). National Center for Biotechnology Information. [Link]

-

Ethyl 4-((trimethylsilyl)ethynyl)benzoate | C14H18O2Si | CID 10729134 - PubChem . (n.d.). National Center for Biotechnology Information. [Link]

-

Methyl 3-hydroxy-4-((triMethylsilyl)ethynyl)benzoate - LookChem . (n.d.). LookChem. [Link]

-

4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules | Request PDF - ResearchGate . (2014). ResearchGate. [Link]

-

Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163 - PubChem . (n.d.). National Center for Biotechnology Information. [Link]

-

Methyl 4-Ethynylbenzoate: A Key Component in Pharmaceutical and Material Innovation . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling using Methyl 4-((trimethylsilyl)ethynyl)benzoate

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction's utility is underscored by its operational simplicity and the mild conditions under which it can often be conducted.[2]

Methyl 4-((trimethylsilyl)ethynyl)benzoate is a particularly valuable building block in this context. The electron-withdrawing methyl ester group can influence the reactivity of the alkyne, while the trimethylsilyl (TMS) protecting group offers a strategic advantage. It allows for selective coupling at the terminal position and can be readily removed post-coupling to reveal a terminal alkyne for further functionalization. This application note provides a detailed protocol for the Sonogashira coupling of Methyl 4-((trimethylsilyl)ethynyl)benzoate with aryl halides, offering insights into the mechanistic underpinnings and practical considerations for researchers, scientists, and professionals in drug development.

The Mechanistic Heart of the Reaction: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[3] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.

The palladium cycle initiates with the active Pd(0) species undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the overall reaction.[3]

The copper cycle runs concurrently. The terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.[4] This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the acetylide ligand to the palladium center and regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Sonogashira coupling of Methyl 4-((trimethylsilyl)ethynyl)benzoate with an aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents

-

Aryl bromide: (1.0 eq)

-

Methyl 4-((trimethylsilyl)ethynyl)benzoate: (1.2 eq)

-

Palladium catalyst: e.g., Pd(PPh₃)₄ (0.02 eq) or PdCl₂(PPh₃)₂ (0.02 eq)

-

Copper(I) iodide (CuI): (0.04 eq)

-

Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 eq)

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Reaction Setup and Procedure

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and copper(I) iodide (0.04 eq).

-

Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the deactivation of the Pd(0) catalyst and to minimize the oxidative homocoupling of the alkyne (Glaser coupling).[5]

-

Addition of Reagents: Under a positive pressure of inert gas, add Methyl 4-((trimethylsilyl)ethynyl)benzoate (1.2 eq).

-

Solvent and Base Addition: Via syringe, add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., triethylamine). The amine base not only neutralizes the hydrogen halide byproduct but also facilitates the formation of the active catalytic species.[4]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (typically 40-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas/liquid chromatography-mass spectrometry (GC/LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Key Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters.

| Parameter | Options & Considerations | Rationale & Field Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(0) is the active catalyst. Pd(II) precatalysts are often more stable and are reduced in situ.[3] For electron-deficient substrates, a more electron-rich ligand on the palladium may be beneficial. |

| Copper Co-catalyst | CuI, CuBr | CuI is the most common and generally effective co-catalyst for activating the alkyne.[4] Copper-free conditions are also possible but may require specific ligands or conditions. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | An amine base is typically used to neutralize the HX byproduct and facilitate the formation of the copper acetylide. Inorganic bases can be used in some cases, particularly in copper-free protocols. |

| Solvent | THF, DMF, Toluene, Acetonitrile | The choice of solvent can influence the solubility of the reagents and the reaction rate. Anhydrous and degassed solvents are essential for reproducibility. |

| Temperature | Room Temperature to 80 °C | The reactivity of the aryl halide dictates the required temperature. Aryl iodides are the most reactive, followed by bromides and chlorides.[1] |

Post-Coupling: The Deprotection of the Trimethylsilyl Group

A key advantage of using Methyl 4-((trimethylsilyl)ethynyl)benzoate is the ability to deprotect the TMS group to yield the terminal alkyne. This can be readily achieved under mild conditions.

Protocol for TMS Deprotection

-

Dissolution: Dissolve the TMS-protected product in a suitable solvent such as THF or methanol.

-

Deprotecting Agent: Add a deprotecting agent. Common choices include:

-

Tetrabutylammonium fluoride (TBAF): Typically a 1M solution in THF, used in stoichiometric amounts at room temperature.

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): In methanol, this provides a milder deprotection method.

-

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the reaction is worked up by adding water and extracting with an organic solvent. The product is then purified by column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient degassing, low reactivity of aryl halide. | Use a fresh batch of catalyst, ensure rigorous degassing, increase reaction temperature or switch to a more active catalyst/ligand system. |

| Formation of Glaser Homocoupling Product | Presence of oxygen. | Improve degassing technique for solvents and the reaction vessel. |

| Decomposition of Starting Material | Reaction temperature is too high, or the substrate is unstable to the base. | Lower the reaction temperature, screen different bases (e.g., a milder inorganic base). |

Conclusion

The Sonogashira coupling of Methyl 4-((trimethylsilyl)ethynyl)benzoate is a robust and versatile method for the synthesis of functionalized aryl alkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful tool in the development of novel chemical entities. The strategic use of the TMS protecting group further enhances the synthetic utility of this building block, allowing for sequential functionalization.

References

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Khan, A., & Parveen, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- Plenio, H., & Fleck, T. J. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 73(9), 3583–3593.

-

Wikipedia. (2024, November 28). Sonogashira coupling. Retrieved from [Link]

- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.

- Al-Zoubi, R. M., & Al-Mughaid, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7466.

-

The Sonogashira Coupling. (n.d.). Retrieved from [Link]

-

Gelest Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

Sources

Application Note & Protocol Guide: Step-by-Step Guide for TMS Deprotection with TBAF

Abstract

Silyl ethers, particularly the trimethylsilyl (TMS) group, are foundational protecting groups for hydroxyl functionalities in modern organic synthesis. Their successful removal is as critical as their installation. Tetrabutylammonium fluoride (TBAF) stands as the preeminent reagent for this transformation due to its high efficacy, solubility in common organic solvents, and generally mild conditions.[1] This guide provides a comprehensive overview of the TBAF-mediated deprotection of TMS and other silyl ethers, grounded in mechanistic principles and field-proven protocols. We will explore the underlying causality of the reaction, present detailed step-by-step procedures for various substrate types, address common challenges through a troubleshooting framework, and introduce advanced workup techniques for complex molecules.

The Scientific Foundation: Mechanism and Rationale

The efficacy of TBAF in cleaving the robust silicon-oxygen bond is driven by fundamental chemical principles. Understanding this mechanism allows researchers to make informed decisions and troubleshoot effectively.

Mechanism of Action: The Power of the Fluoride Ion

The deprotection proceeds via a nucleophilic attack of the fluoride ion (F⁻) on the silicon atom of the silyl ether. The reaction's driving force is the exceptional strength of the newly formed silicon-fluoride (Si-F) bond, which is one of the strongest single bonds in chemistry.[2]

The process can be broken down into two key stages:

-

Nucleophilic Attack and Intermediate Formation: The highly nucleophilic fluoride ion attacks the electrophilic silicon atom. This leads to the formation of a transient, high-energy pentacoordinate silicon intermediate.[1][2]

-

Fragmentation: This unstable intermediate rapidly collapses, cleaving the silicon-oxygen bond to release a negatively charged alkoxide and the stable tetraorganosilyl fluoride byproduct. A subsequent aqueous or acidic workup protonates the alkoxide to yield the desired free alcohol.[1]

Caption: Mechanism of TMS deprotection by TBAF.

Reagent Characteristics: Understanding Your Tool

TBAF is typically supplied as a 1.0 M solution in tetrahydrofuran (THF) or as a trihydrate solid.[3] It's crucial to recognize two key properties:

-

Hygroscopicity: TBAF readily absorbs moisture. Commercial solutions always contain some water, as the fluoride ion is a strong hydrogen bond acceptor.[3] This is often beneficial, as the presence of a proton source can facilitate the reaction.

-

Basicity: TBAF is a mild, non-nucleophilic base.[3] This inherent basicity can be problematic for substrates containing base-sensitive functional groups (e.g., certain esters, carbamates, or stereocenters prone to epimerization).[1][4][5] In such cases, the deprotection can lead to decomposition and reduced yields.[5]

Experimental Protocols: From Theory to Practice

The choice of protocol depends critically on the substrate's stability. Below are detailed, self-validating procedures for standard and base-sensitive deprotections.

Caption: General experimental workflow for TBAF deprotection.

Protocol A: General Deprotection of a TMS/TBDMS Ether

This protocol is a robust starting point for most standard silyl ethers.

Materials:

-

TMS or TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Dissolution: Dissolve the silyl-protected alcohol (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1 M.

-

Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C.[1] This helps control any initial exotherm.

-

Reagent Addition: Add the 1.0 M TBAF solution in THF (1.1–1.5 equiv.) dropwise to the stirred solution using a syringe.[1]

-

Reaction & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–16 hours.[1][6] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching & Extraction: Upon completion, dilute the reaction mixture with DCM or EtOAc.[1][5] Quench the reaction by adding an equal volume of water.[1][5] Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with water and then brine.[1][5]

-

Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.[1][5]

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure alcohol.[1][7]

Protocol B: Deprotection of Base-Sensitive Substrates